Comparative Molecular Weight and Lipophilicity (LogP) Analysis vs. Mono-Halogenated Analogs
5-Bromo-7-fluoro-1-benzofuran-3-carboxylic acid (MW 259.03 g/mol, XLogP3-AA 2.6) exhibits a distinct molecular weight and lipophilicity profile compared to its mono-halogenated analogs. Specifically, 5-bromo-1-benzofuran-3-carboxylic acid has a molecular weight of 241.04 g/mol and a computed LogP of 3.12 , while 7-fluoro-1-benzofuran-3-carboxylic acid has a molecular weight of 180.13 g/mol . The target compound's XLogP3-AA of 2.6 is notably lower than the bromo-only analog, likely due to the electron-withdrawing and polarity-enhancing effect of the fluorine substituent [1]. This difference in lipophilicity can influence membrane permeability and metabolic stability in biological systems.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 259.03 g/mol, XLogP3-AA = 2.6 |
| Comparator Or Baseline | 5-bromo-1-benzofuran-3-carboxylic acid: MW = 241.04 g/mol, LogP = 3.12; 7-fluoro-1-benzofuran-3-carboxylic acid: MW = 180.13 g/mol |
| Quantified Difference | MW increase of 18 g/mol vs. bromo-only analog; LogP decrease of 0.52 units |
| Conditions | Computed properties from PubChem (XLogP3) and ChemSpider (ACD/LogP) |
Why This Matters
The unique molecular weight and lipophilicity profile directly impact downstream ADME properties, making this compound non-substitutable when these parameters are critical for lead optimization.
- [1] PubChem. (2021). 5-Bromo-7-fluoro-1-benzofuran-3-carboxylic acid. Computed Properties. CID 65668399. View Source
